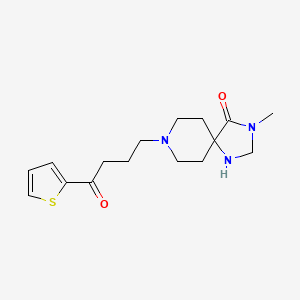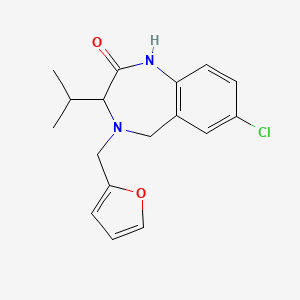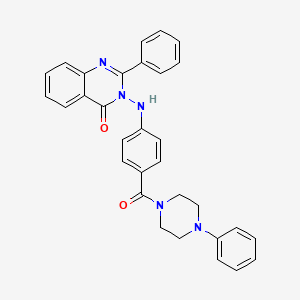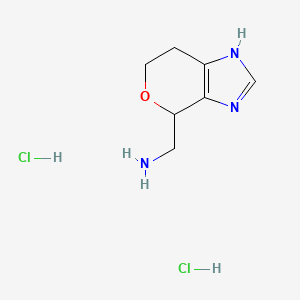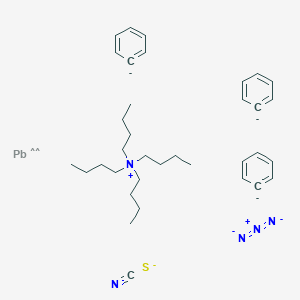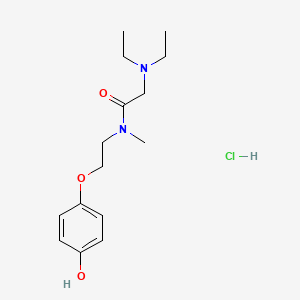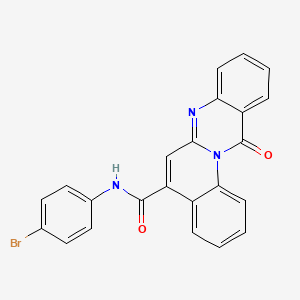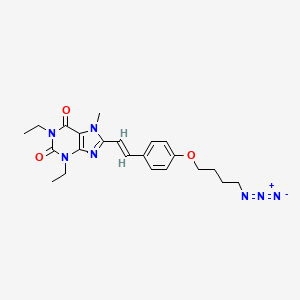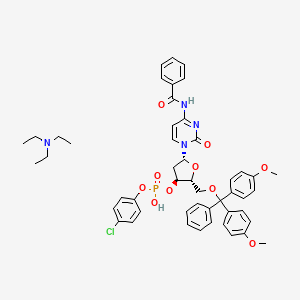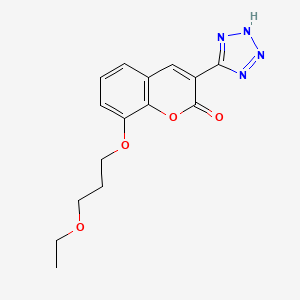
2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzopyran core, an ethoxypropoxy group, and a tetrazolyl moiety, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzopyran core through a cyclization reaction. The ethoxypropoxy group can be introduced via an etherification reaction, while the tetrazolyl moiety is often added through a cycloaddition reaction involving azides and nitriles.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also an important consideration for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethoxypropoxy and tetrazolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The benzopyran core may interact with enzymes or receptors, while the tetrazolyl group could enhance binding affinity or specificity. The exact pathways and targets would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarins: Compounds with a similar benzopyran core, known for their anticoagulant properties.
Tetrazoles: Compounds containing the tetrazolyl moiety, often used in pharmaceuticals for their bioisosteric properties.
Uniqueness
The combination of the benzopyran core, ethoxypropoxy group, and tetrazolyl moiety in 2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- makes it unique compared to other compounds. This unique structure may confer distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
80916-86-5 |
|---|---|
Formule moléculaire |
C15H16N4O4 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
8-(3-ethoxypropoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C15H16N4O4/c1-2-21-7-4-8-22-12-6-3-5-10-9-11(14-16-18-19-17-14)15(20)23-13(10)12/h3,5-6,9H,2,4,7-8H2,1H3,(H,16,17,18,19) |
Clé InChI |
PGCPUELHMDVHLL-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


